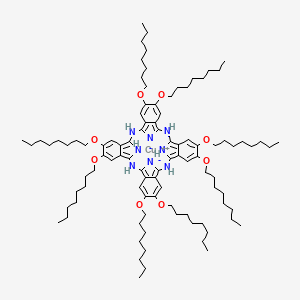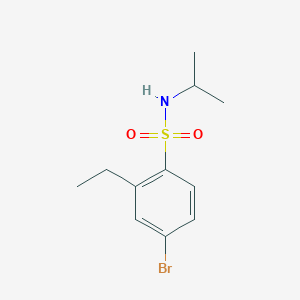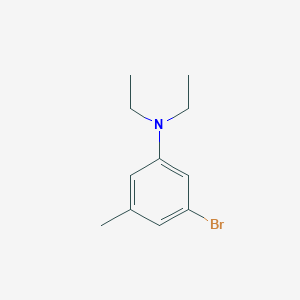![molecular formula C31H52O5Si B12084778 [8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl(dimethyl)silyl group, an oxooxan ring, and a dimethylbutanoate ester, making it a subject of interest for researchers in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate typically involves multiple steps, including the protection of functional groups, formation of the oxooxan ring, and esterification. Common reagents used in these reactions include tert-butyl(dimethyl)silyl chloride for silylation, and various catalysts to facilitate ring formation and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether or ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or lithium bromide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C31H52O5Si |
|---|---|
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
[8-[2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C31H52O5Si/c1-11-31(7,8)29(33)35-26-17-20(2)16-22-13-12-21(3)25(28(22)26)15-14-23-18-24(19-27(32)34-23)36-37(9,10)30(4,5)6/h12-13,16,20-21,23-26,28H,11,14-15,17-19H2,1-10H3 |
Clé InChI |
YYCIOXJPTWKWAF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)

![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)





![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)

